molecular formula 2 C4H8NO4S Ca B602122 Acamprosate Impurity B CAS No. 233591-26-9

Acamprosate Impurity B

Cat. No.: B602122
CAS No.: 233591-26-9
M. Wt: 372.44
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Description

Acamprosate Impurity B is a chemical compound that is often encountered as an impurity in the synthesis of acamprosate, a medication used to maintain alcohol abstinence in patients with alcohol dependence.

Mechanism of Action

Target of Action

Acamprosate Impurity B, similar to Acamprosate, is a synthetic amino acid analog of nitrogen-acetyl homotaurine . It primarily targets the central nervous system (CNS) and acts as a neuromodulator . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and modulates N-methyl-D-aspartic acid (NMDA) receptor transmission .

Mode of Action

This compound interacts with its targets in the CNS to restore the balance between neuronal excitation and inhibition . It is known to decrease brain glutamate and increase β-endorphins in rodents and humans . This interaction results in changes that reduce alcohol craving .

Biochemical Pathways

The compound affects the glutaminergic neuron activity in the CNS . It likely exerts its effects through the NMDA receptors and calcium channels . The modulation of these biochemical pathways leads to a decrease in brain glutamate and an increase in β-endorphins .

Pharmacokinetics

Acamprosate is formulated as a dimer of acetyl-homotaurine linked by a calcium salt, adjustments made to facilitate absorption . Nonetheless, oral bioavailability remains low, at around 11% . The absorption of acamprosate is so slow that it acts as though it were a modified-release medication , with a time at the maximal concentration of 6.3 h in enteric-coated form . It has a half-life of around 32 h , with complete elimination occurring only 4 days after cessation of therapy .

Result of Action

The molecular and cellular effects of this compound’s action are subtle and relate to diminished arousal, anxiety, and insomnia . These effects parallel preclinical findings of decreased withdrawal symptoms in animals treated with acamprosate . It diminishes reinstatement in ethanolized rodents and promotes abstinence in humans .

Biochemical Analysis

Biochemical Properties

Acamprosate, and by extension Acamprosate Impurity B, is known to interact with the glutamatergic neurotransmitter system . It modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid (GABA) type A receptor transmission . These interactions could potentially influence various biochemical reactions within the body.

Cellular Effects

Acamprosate has been shown to decrease brain glutamate and increase beta-endorphins in rodents and humans . This suggests that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Acamprosate is known to have a very low affinity for the dizocilpine and spermidine sites on the NMDA receptor . Any inhibition of binding is suggested to occur via allosteric interaction rather than direct competition .

Temporal Effects in Laboratory Settings

Acamprosate has been shown to suppress alcohol drinking in experimental animals . This effect was followed by findings showing its ability to promote abstinence in large, well-designed trials .

Dosage Effects in Animal Models

Acamprosate has been shown to suppress alcohol drinking in experimental animals .

Metabolic Pathways

Acamprosate is known to modulate NMDA receptor transmission and may have indirect effects on GABA type A receptor transmission .

Transport and Distribution

Acamprosate is known to be transported in the rat jejunum mainly by passive diffusion and, to a much lesser extent, by a carrier system .

Subcellular Localization

Given its interactions with the NMDA receptor and GABA type A receptor, it is likely that it is localized in areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acamprosate Impurity B involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide (formed from acetamide and potassium tert-butoxide) in N,N-dimethylformamide solution. This is followed by in situ cation exchange by the addition of calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out using scalable, one-pot procedures. These methods ensure high yields and purity by optimizing reaction conditions and minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Acamprosate Impurity B undergoes various chemical reactions, including:

    Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.

    Cation exchange: The in situ formation of the calcium salt.

Common Reagents and Conditions

    Potassium tert-butoxide: Used to form potassium acetamide.

    N,N-dimethylformamide: Solvent for the reaction.

    Calcium chloride: Used for cation exchange.

    2-propanol: Cosolvent for the reaction.

Major Products

The major product formed from these reactions is Calcium 3-formamidopropane-1-sulfonic acid, which is this compound .

Scientific Research Applications

Acamprosate Impurity B is primarily used in pharmaceutical research. It is useful in product development, ANDA and DMF filing, quality control, method validation, and stability studies. Additionally, it is used in the identification of unknown impurities and the assessment of genotoxic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acamprosate Impurity B is unique due to its specific chemical structure and formation process. Unlike other impurities, it involves the formation of a calcium salt through a nucleophilic substitution reaction and cation exchange, which distinguishes it from other related compounds .

Properties

CAS No.

233591-26-9

Molecular Formula

2 C4H8NO4S Ca

Molecular Weight

372.44

Appearance

White Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Calcium Bis(formyl Homotaurine)

Origin of Product

United States

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